molecular formula C9H21ClSi B14372434 Chloro(propan-2-yl)dipropylsilane CAS No. 91045-05-5

Chloro(propan-2-yl)dipropylsilane

Cat. No.: B14372434
CAS No.: 91045-05-5
M. Wt: 192.80 g/mol
InChI Key: UGPGHPIUURWKHX-UHFFFAOYSA-N
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Description

Chloro(propan-2-yl)dipropylsilane (CAS: Not explicitly provided in evidence) is a chlorosilane with the molecular formula C9H21ClSi. Its structure comprises a silicon atom bonded to:

  • One chlorine atom,
  • One isopropyl group (propan-2-yl),
  • Two propyl groups (CH2CH2CH3).

This compound is part of the organosilicon family, widely used in organic synthesis for silylation reactions, surface modification, and as intermediates in pharmaceuticals and polymers. Its reactivity stems from the Si–Cl bond, which undergoes hydrolysis and nucleophilic substitution .

Properties

CAS No.

91045-05-5

Molecular Formula

C9H21ClSi

Molecular Weight

192.80 g/mol

IUPAC Name

chloro-propan-2-yl-dipropylsilane

InChI

InChI=1S/C9H21ClSi/c1-5-7-11(10,8-6-2)9(3)4/h9H,5-8H2,1-4H3

InChI Key

UGPGHPIUURWKHX-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](CCC)(C(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro(propan-2-yl)dipropylsilane can be synthesized through the reaction of propylmagnesium bromide with chlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is exothermic and requires careful control of temperature and addition rates to ensure safety and high yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Chloro(propan-2-yl)dipropylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of this compound can yield silane derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Silane derivatives with various functional groups.

    Oxidation Reactions: Silanols and siloxanes.

    Reduction Reactions: Reduced silane derivatives with different functional groups.

Scientific Research Applications

Chloro(propan-2-yl)dipropylsilane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.

    Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of chloro(propan-2-yl)dipropylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in the formation of more complex molecules.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Electronegativity Correlation : Group electronegativity (e.g., Si–Cl vs. C–Cl) influences chemical shifts and reactivity. For example, 119Sn NMR studies show substituent electronegativity linearly correlates with δ(Sn) . Extending this to silicon, bulkier alkyl groups reduce δ(Si) due to electron donation.
  • Impurity Profiles : Impurities in chlorosilanes (e.g., hexa-1,5-diene in allyl chloride) highlight the need for rigorous purification, though specific data for this compound are lacking .

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